molecular formula C26H22P2 B12551446 1,2,3,4-Tetraphenyl-1,2-diphosphetane CAS No. 146879-89-2

1,2,3,4-Tetraphenyl-1,2-diphosphetane

Cat. No.: B12551446
CAS No.: 146879-89-2
M. Wt: 396.4 g/mol
InChI Key: OJEKXKMSYRQLLG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenyl-1,2-diphosphetane is a unique organophosphorus compound characterized by its four phenyl groups attached to a diphosphetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetraphenyl-1,2-diphosphetane can be synthesized through the [2 + 2] cycloaddition of phosphaalkenes. This method involves the reductive coupling of diaryl ketones to tetraaryl olefins, followed by the removal of P-trimethylsilyl groups at the intermediary diphosphetane dimer, resulting in the collapse and release of the tetraaryl-substituted alkene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cycloaddition and reductive coupling techniques under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetraphenyl-1,2-diphosphetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,2,3,4-Tetraphenyl-1,2-diphosphetane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetraphenyl-1,2-diphosphetane involves its interaction with molecular targets through its phosphorus atoms. The compound can form stable complexes with transition metals, facilitating various catalytic processes. The molecular pathways involved include the formation of phosphine-metal complexes, which can undergo further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetraphenyl-1,2-diphosphetane is unique due to its diphosphetane ring structure, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

146879-89-2

Molecular Formula

C26H22P2

Molecular Weight

396.4 g/mol

IUPAC Name

1,2,3,4-tetraphenyldiphosphetane

InChI

InChI=1S/C26H22P2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25-26H

InChI Key

OJEKXKMSYRQLLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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